8-Methylquinolin-6-amine
Overview
Description
8-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a methyl group at the 8th position and an amine group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Nitration: The quinoline is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of quinoline derivatives.
Catalytic Reduction: Use of catalytic hydrogenation for the reduction step to improve efficiency.
Continuous Flow Methylation: Implementation of continuous flow reactors for the methylation step to enhance production rates and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methylquinolin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its potential as a broad-spectrum anti-infective agent.
Industrial Applications: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinolin-6-amine involves:
Molecular Targets: The compound targets various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
6-Aminoquinoline: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Similar structure but lacks the amine group at the 6th position.
Uniqueness: 8-Methylquinolin-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
8-methylquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMLOSZXSALCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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